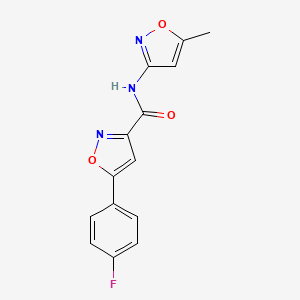
5-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide
Descripción general
Descripción
5-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide, also known as LY294002, is a small molecule inhibitor of phosphatidylinositol 3-kinase (PI3K) and has been widely used in scientific research for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
5-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide has been extensively used in scientific research to investigate the role of PI3K in various cellular processes, including cell proliferation, differentiation, survival, and metabolism. It has been shown to inhibit the activation of PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases. 5-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide has also been used to study the effects of PI3K inhibition on autophagy, apoptosis, and inflammation, and to identify potential therapeutic targets for various diseases.
Mecanismo De Acción
5-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide inhibits PI3K by binding to the ATP-binding pocket of the enzyme, thereby preventing its activation and downstream signaling. It selectively inhibits class I PI3K isoforms, including p110α, p110β, p110δ, and p110γ, and has minimal effects on other kinases. 5-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide also inhibits DNA-dependent protein kinase (DNA-PK) and casein kinase 2 (CK2) at higher concentrations.
Biochemical and physiological effects:
5-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, prostate, and colon cancer. It has also been shown to enhance the cytotoxic effects of chemotherapy and radiotherapy in cancer cells. 5-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide has been implicated in the regulation of glucose metabolism, lipid metabolism, and insulin signaling in adipocytes and hepatocytes. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in macrophages and microglia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide is a potent and selective inhibitor of PI3K and has been widely used as a tool compound in scientific research. It has a relatively low toxicity and can be used at concentrations that are well-tolerated by cells. However, 5-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide has some limitations, including its low solubility in water and its potential off-target effects at higher concentrations. It is also important to note that the effects of 5-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for the use of 5-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide in scientific research. One potential application is in the development of combination therapies for cancer, where 5-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide could be used in combination with other targeted therapies or chemotherapy to enhance their efficacy. Another potential application is in the study of metabolic diseases, where 5-(4-fluorophenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide could be used to investigate the role of PI3K in glucose and lipid metabolism. Additionally, the development of more selective and potent PI3K inhibitors could lead to the identification of new therapeutic targets for various diseases.
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O3/c1-8-6-13(18-20-8)16-14(19)11-7-12(21-17-11)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUVYMDWHRXKES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-(2,6-difluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4643626.png)
amino]benzoyl}amino)benzamide](/img/structure/B4643628.png)
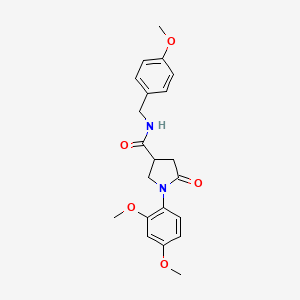
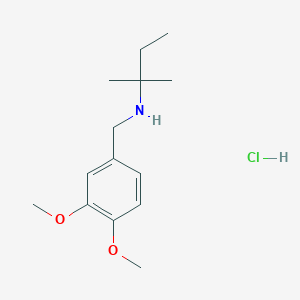
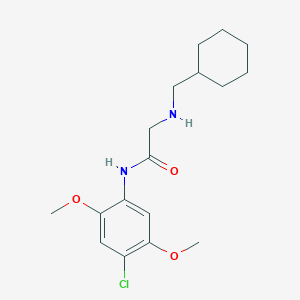

![3-[(3-chlorobenzyl)thio]-5-cyclopropyl-4-methyl-4H-1,2,4-triazole](/img/structure/B4643668.png)
![2-[(2-phenoxybutanoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4643675.png)
![methyl [5-(3-bromo-5-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4643682.png)
![methyl 2-[(2,4-dimethyl-3-furoyl)amino]benzoate](/img/structure/B4643686.png)
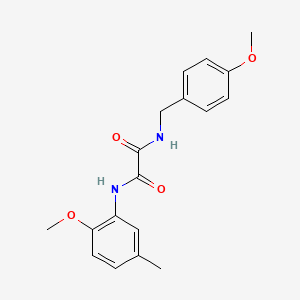
![4-{[1-(3-chloro-4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenyl 2-furoate](/img/structure/B4643701.png)
![2-amino-4-ethyl-6-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}-3,5-pyridinedicarbonitrile](/img/structure/B4643713.png)
![3-ethyl-5-methyl-N-[1-(4-methylphenyl)propyl]-4-isoxazolecarboxamide](/img/structure/B4643714.png)